molecular formula C10H7KO3 B7725380 potassium;3-methyl-1-benzofuran-2-carboxylate

potassium;3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B7725380
M. Wt: 214.26 g/mol
InChI Key: KFEGPJHPZWDKKH-UHFFFAOYSA-M
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Description

Potassium;3-methyl-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . The structure of this compound includes a benzofuran ring substituted with a methyl group and a carboxylate group, with potassium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The reaction conditions often involve the use of strong bases such as potassium hydroxide and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of potassium;3-methyl-1-benzofuran-2-carboxylate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;3-methyl-1-benzofuran-2-carboxylate include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the potassium counterion. This unique structure can influence its solubility, reactivity, and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

potassium;3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.K/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEGPJHPZWDKKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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